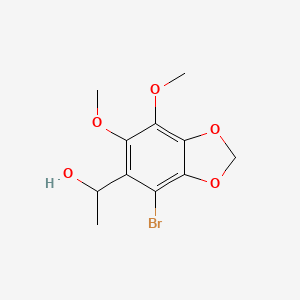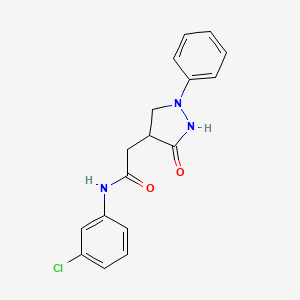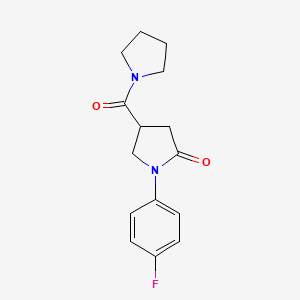![molecular formula C23H18F3N3O3S B11038112 3-{2-[5-(4-ethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl acetate](/img/structure/B11038112.png)
3-{2-[5-(4-ethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{2-[5-(4-ethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl acetate is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a thiazole ring, and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[5-(4-ethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl acetate typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and thiazole intermediates, followed by their coupling and subsequent esterification to form the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles are often employed to enhance the efficiency and reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
3-{2-[5-(4-ethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
3-{2-[5-(4-ethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl acetate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{2-[5-(4-ethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 1-(5,5,5-trichloropentyl)-1H-1,2,4-triazole compound with dichloronickel dihydrate
- Benazepril related compound A
Uniqueness
Compared to similar compounds, 3-{2-[5-(4-ethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl acetate stands out due to its unique combination of functional groups and potential applications. Its structural features confer specific chemical and biological properties that make it a valuable compound for research and development.
Properties
Molecular Formula |
C23H18F3N3O3S |
|---|---|
Molecular Weight |
473.5 g/mol |
IUPAC Name |
[3-[2-[5-(4-ethoxyphenyl)-3-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazol-4-yl]phenyl] acetate |
InChI |
InChI=1S/C23H18F3N3O3S/c1-3-31-17-9-7-15(8-10-17)20-12-21(23(24,25)26)28-29(20)22-27-19(13-33-22)16-5-4-6-18(11-16)32-14(2)30/h4-13H,3H2,1-2H3 |
InChI Key |
GNJFIXLIYVNWRT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=NN2C3=NC(=CS3)C4=CC(=CC=C4)OC(=O)C)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-(8-ethoxy-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylate](/img/structure/B11038037.png)
![[6-(7-amino-5-phenylimidazo[1,5-b]pyridazin-4-yl)-2,2,4,7-tetramethyl-3,4-dihydroquinolin-1(2H)-yl](phenyl)methanone](/img/structure/B11038040.png)


![(1E)-8-ethoxy-4,4,6-trimethyl-1-[(4-phenoxyphenyl)imino]-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11038061.png)
![1-methyl-N-[(3-methylthiophen-2-yl)methyl]-1H-benzimidazol-2-amine](/img/structure/B11038065.png)
![N-(3,4-dichlorophenyl)-2-(2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)acetamide](/img/structure/B11038073.png)
![4-[1,2,5]Oxadiazolo[3,4-B]pyrazin-5-ylbenzonitrile](/img/structure/B11038074.png)

![1-cyclohexyl-4-(4-ethoxyphenyl)-7-hydroxy-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one](/img/structure/B11038089.png)

![N-{1-[(1-benzylpiperidin-4-yl)amino]-3-methyl-1-oxobutan-2-yl}-4-methylcyclohexanecarboxamide](/img/structure/B11038104.png)

![4,4,6-Trimethyl-1-[(E)-2-oxo-2-phenylethylidene]-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one](/img/structure/B11038116.png)
